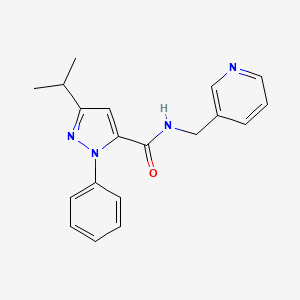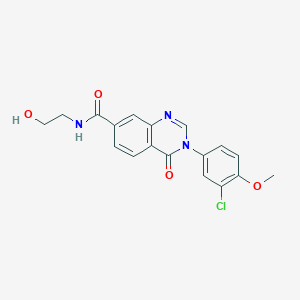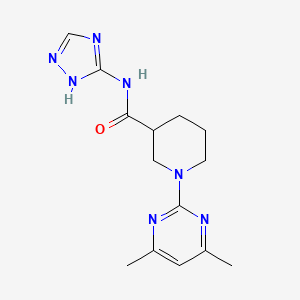![molecular formula C23H21F3N2O4 B15104782 (4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B15104782.png)
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a furan ring substituted with a trifluoromethoxyphenoxy group, connected by a methanone bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a trifluoromethoxyphenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction where a furan derivative reacts with a trifluoromethoxyphenol in the presence of a base.
Next, the phenylpiperazine moiety is synthesized separately, often through the reaction of piperazine with a phenyl halide under basic conditions. The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, to form the methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Noble Gas Compounds: Although not structurally similar, these compounds share the characteristic of being studied for their unique chemical properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with applications in biological research.
Uniqueness
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone stands out due to its combination of a piperazine ring, a furan ring, and a trifluoromethoxyphenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C23H21F3N2O4 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC 名称 |
(4-phenylpiperazin-1-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C23H21F3N2O4/c24-23(25,26)32-19-8-6-18(7-9-19)30-16-20-10-11-21(31-20)22(29)28-14-12-27(13-15-28)17-4-2-1-3-5-17/h1-11H,12-16H2 |
InChI 键 |
VLTNXDSJHZFZDL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B15104717.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide](/img/structure/B15104729.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104740.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide](/img/structure/B15104741.png)

![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104752.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B15104756.png)
![3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B15104758.png)


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B15104789.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide](/img/structure/B15104801.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104809.png)
